4-chloro-1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole
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Overview
Description
4-chloro-1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is a synthetic organic compound characterized by its unique chemical structure, which includes chloro, fluoro, and methylphenyl groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization with chloro, fluoro, and methylphenyl groups. Common synthetic routes may include:
Formation of the Pyrazole Ring: This step often involves the reaction of hydrazine with a 1,3-diketone to form the pyrazole core.
Functionalization: The introduction of chloro, fluoro, and methylphenyl groups can be achieved through various substitution reactions, often using reagents such as chlorinating agents (e.g., thionyl chloride) and fluorinating agents (e.g., diethylaminosulfur trifluoride).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-chloro-1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups at the chloro or fluoro positions.
Scientific Research Applications
4-chloro-1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of 4-chloro-1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-1-(2-chlorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole
- 4-chloro-1-(2-fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole
- 4-chloro-1-(2-chloro-6-fluorobenzyl)-3,5-bis(phenyl)-1H-pyrazole
Uniqueness
4-chloro-1-(2-chloro-6-fluorobenzyl)-3,5-bis(4-methylphenyl)-1H-pyrazole is unique due to the presence of both chloro and fluoro substituents on the benzyl group, as well as the bis(4-methylphenyl) groups on the pyrazole ring. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C24H19Cl2FN2 |
---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
4-chloro-1-[(2-chloro-6-fluorophenyl)methyl]-3,5-bis(4-methylphenyl)pyrazole |
InChI |
InChI=1S/C24H19Cl2FN2/c1-15-6-10-17(11-7-15)23-22(26)24(18-12-8-16(2)9-13-18)29(28-23)14-19-20(25)4-3-5-21(19)27/h3-13H,14H2,1-2H3 |
InChI Key |
CPBZINDQFFGZIO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NN2CC3=C(C=CC=C3Cl)F)C4=CC=C(C=C4)C)Cl |
Origin of Product |
United States |
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